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molecular formula C9H11NO4 B8579920 2,6-Dimethoxy-3-nitrotoluene

2,6-Dimethoxy-3-nitrotoluene

Cat. No. B8579920
M. Wt: 197.19 g/mol
InChI Key: UMUQBWJWFZLCPC-UHFFFAOYSA-N
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Patent
US06211196B1

Procedure details

11.62 g (76.45 mmol) of 2,6-dimethoxytoluene were introduced in portions into 40 ml of concentrated nitric acid cooled to 0° C. After stirring at 0° C. for 15 min, the reaction solution was poured onto 250 ml of ice and extracted 3× with EA. The combined EA extracts were dried over Na2SO4, the solvent was removed in vacuo, and the brown oily residue was purified by means of column chromatography on SiO2 (EA/heptane 1:8). 8.59 g of the title compound were isolated in the form of a red oil.
Quantity
11.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[CH3:11].[N+:12]([O-])([OH:14])=[O:13]>>[CH3:10][O:9][C:5]1[C:6]([N+:12]([O-:14])=[O:13])=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
11.62 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EA extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the brown oily residue was purified by means of column chromatography on SiO2 (EA/heptane 1:8)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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